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1-Piperidin-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Medicinal Chemistry SAR Physicochemical Profiling

1-Piperidin-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a fully synthetic, fused tetracyclic heterocycle belonging to the pyrido[1,2-a]benzimidazole (PBI) family. Its molecular formula is C₂₀H₂₂N₄ (MW 318.4 g/mol) and it carries a carbonitrile group at position 4, an unsubstituted piperidine ring at position 1, and an n‑propyl chain at position 3.

Molecular Formula C20H22N4
Molecular Weight 318.424
CAS No. 611196-99-7
Cat. No. B2556276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperidin-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
CAS611196-99-7
Molecular FormulaC20H22N4
Molecular Weight318.424
Structural Identifiers
SMILESCCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCCCC4)C#N
InChIInChI=1S/C20H22N4/c1-2-8-15-13-19(23-11-6-3-7-12-23)24-18-10-5-4-9-17(18)22-20(24)16(15)14-21/h4-5,9-10,13H,2-3,6-8,11-12H2,1H3
InChIKeyKZSCZCXBKQGHFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Piperidin-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 611196-99-7) – Compound-Class Profile for Research Procurement


1-Piperidin-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a fully synthetic, fused tetracyclic heterocycle belonging to the pyrido[1,2-a]benzimidazole (PBI) family. Its molecular formula is C₂₀H₂₂N₄ (MW 318.4 g/mol) and it carries a carbonitrile group at position 4, an unsubstituted piperidine ring at position 1, and an n‑propyl chain at position 3 . PBIs are recognized as a privileged scaffold in medicinal chemistry, with reported activities spanning antimalarial, anticancer, antiviral, and antibacterial applications [1]. This specific substitution pattern distinguishes the compound from congeners that bear dimethyl, benzyl, or branched alkyl substituents on the piperidine or at C‑3, making its procurement relevant for structure–activity relationship (SAR) studies and screening campaigns where the unadorned piperidine–propyl combination is required.

Unsubstituted piperidine at N‑1 supports minimal‑substitution SAR studies
Linear n‑propyl at C‑3 aligns with potency‑determining PBI pharmacophore in antimalarial class
Documented inclusion in antiviral HTS campaigns absent for close analogs

Why Generic Substitution of 1-Piperidin-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile Is Not Scientifically Valid


Within the pyrido[1,2-a]benzimidazole class, both the nature of the N‑1 amine substituent and the C‑3 alkyl group exert profound, often discontinuous effects on target engagement, cellular potency, and physicochemical properties. For example, replacing the unsubstituted piperidine with a 3,5‑dimethylpiperidine (CAS 384350‑69‑0) increases molecular weight (318.4 → 346.5 Da), adds two sp³‑hybridized methyl groups that alter conformational preferences, and raises predicted LogP by approximately 1–2 units . Similarly, exchanging the n‑propyl at C‑3 for isopropyl or trifluoromethyl can invert selectivity profiles in related PBI antimalarial series [1]. Because small‑scale procurement decisions are often driven by exact-match requirements in ongoing SAR explorations, assay‑specific hit‑expansion campaigns, or targeted library synthesis, any “close” analog that deviates in even a single substituent cannot be assumed to recapitulate the biological signature of the target compound. The evidence summarized below quantitatively demonstrates why 1‑piperidin‑1‑yl‑3‑propylpyrido[1,2‑a]benzimidazole‑4‑carbonitrile must be evaluated—and sourced—as a distinct chemical entity.

! N‑1 piperidine substitution (e.g., 3,5‑dimethyl) changes molecular weight, LogP, and conformation — may alter target engagement and solubility profile.
! C‑3 alkyl branching (isopropyl) can reduce class‑level antiplasmodial potency ~3‑fold in tested analogs, risking a potency penalty in antimalarial SAR.
! Close PBI analogs lack public annotation in HCMV/KSHV or GIV–Gαi screens, limiting known biological context for hit‑expansion decisions.

1-Piperidin-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile – Quantitative Differentiation Guide


Structural Differentiation: Unsubstituted Piperidine vs. 3,5-Dimethylpiperidine Analog

The target compound bears an unsubstituted piperidine at N‑1, whereas the closest commercially cataloged analog (CAS 384350‑69‑0) replaces it with a 3,5‑dimethylpiperidine. This structural change increases molecular weight from 318.4 to 346.5 Da (+8.8%) and adds two methyl groups that can restrict ring-flipping dynamics and alter basicity. Predicted LogP for the dimethyl analog is 5.98 (ACD/Labs), and while an experimentally measured LogP for the target compound is not publicly available, the absence of the two methyl groups is expected to reduce LogP by 1–2 log units, thereby modifying aqueous solubility, permeability, and non‑specific binding . For procurement, this means the target compound offers a less lipophilic, less sterically encumbered piperidine vector—a desirable feature for fragment‑growing or lead‑optimization campaigns that require a minimal‑substitution starting point.

Structural match
Class-level inference
ΔMW = 28.1 Da; est. ΔLogP ~1–2 lower vs. 3,5‑dimethylpiperidine analog
Supports lower lipophilicity SAR entry point
Predicted LogP; no experimental values available. Confirm experimentally.
Medicinal Chemistry SAR Physicochemical Profiling

Antiviral Screening Fingerprint: Activity in HCMV and KSHV Nuclear‑Egress Assays

The compound was tested in two orthogonal antiviral assays run by the ICCB‑Longwood/NSRB Screening Facility at Harvard Medical School: (i) a high‑throughput screen for inhibitors of human cytomegalovirus (HCMV) nuclear egress targeting UL50, and (ii) a screen for chemical probes of Kaposi’s sarcoma herpesvirus (KSHV) latent infection targeting ORF73 . While the raw screening data (percent inhibition or IC₅₀) are not publicly retrievable for the target compound, the fact that it was selected for and progressed through these specialised viral‑mechanism screens distinguishes it from many PBI analogs that have only been profiled in antiproliferative or antibacterial assays. No head‑to‑head comparison data versus the 3,5‑dimethylpiperidine or 4‑benzylpiperidine analogs in these specific viral assays are available, so the precise rank‑order potency cannot be established.

Screening annotation
Data to verify
Included in HCMV UL50 and KSHV ORF73 HTS campaigns (Harvard ICCB‑Longwood)
Provides a screening‑annotated entry absent for most PBI analogs
No publicly available potency or percent inhibition data
Antiviral Drug Discovery HCMV KSHV High-Throughput Screening

C‑3 n‑Propyl vs. Branched Alkyl: Class‑Level Impact on Antimalarial Potency and Metabolic Stability

In the antimalarial PBI series, the C‑3 substituent has been systematically varied. Compounds bearing a linear n‑propyl chain at C‑3 (as in the target compound) exhibited distinct potency and metabolic stability profiles compared to those with isopropyl or bulkier branched substituents. For instance, in the Pf NF54 asexual blood‑stage assay, the PBI lead compound with an n‑propyl at C‑3 (structurally analogous to the target compound) showed an IC₅₀ of 0.032 μM, while the isopropyl analog displayed a 3‑fold drop in potency (IC₅₀ = 0.096 μM) [1]. Although these data are drawn from a closely related PBI chemotype (differing in the N‑1 substituent), they establish a class‑level principle: the linear n‑propyl group at C‑3 is a potency‑determining feature that cannot be freely substituted with branched alkyl chains without measurable loss of biological activity. Direct confirmatory data for the target compound itself in this assay are not available.

C‑3 substituent effect
Class-level inference
n‑Propyl analog IC₅₀ = 0.032 μM; isopropyl analog IC₅₀ = 0.096 μM (Pf NF54)
Reported higher antiplasmodial potency for n‑propyl in class analogs
Data from closely related PBI chemotype; confirm for target compound
Antimalarial Lead Optimization Metabolic Stability SAR

1-Piperidin-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile – Evidence‑Backed Application Scenarios for Procurement


Minimal‑Substitution Starting Point for PBI‑Based Medicinal Chemistry SAR

When a medicinal chemistry program requires a pyrido[1,2-a]benzimidazole scaffold with an unsubstituted piperidine at N‑1 and a linear n‑propyl at C‑3—the simplest viable substitution pattern in this series—the target compound provides the lowest molecular weight (318.4 Da) and the lowest predicted lipophilicity among commercially cataloged analogs. This makes it the preferred entry vector for fragment‑growing, scaffold‑hopping, or systematic SAR expansion where every added heavy atom and logP unit must be justified .

Follow‑Up on Antiviral Screening Hits in Herpesvirus Nuclear‑Egress Pathways

The compound’s documented presence in Harvard Medical School’s HCMV UL50 and KSHV ORF73 screens provides a unique, experimentally annotated entry point for virology groups investigating nuclear‑egress inhibitors or latency‑disrupting agents. No other close PBI analog currently carries comparable public annotation in these specific viral‑target assays , giving the target compound a distinct evidentiary advantage for hit‑expansion or tool‑compound development in herpesvirus biology.

Antimalarial Lead‑Optimization Campaigns Requiring the n‑Propyl C‑3 Pharmacophore

Class‑level SAR from the antimalarial PBI series demonstrates that an n‑propyl group at C‑3 confers approximately 3‑fold greater antiplasmodial potency than an isopropyl substituent [1]. Research groups pursuing PBI‑based antimalarial leads should therefore source the n‑propyl‑bearing target compound rather than branched‑alkyl analogs, thereby aligning their procurement with the potency‑determining pharmacophoric feature established in the lead‑optimization literature.

Chemical Biology Probe Development Targeting GIV–Gαi Protein–Protein Interactions

The compound was included in a high‑throughput screen for inhibitors of the GIV GBA‑motif interaction with Gαi (Harvard Medical School, HMS1303) . For laboratories studying heterotrimeric G‑protein signaling or developing chemical probes that modulate GIV‑dependent pathways, the target compound offers a screening‑annotated starting point that close PBI analogs currently lack, reducing the risk of investing in an untested molecule for this specific protein–protein interaction target.

Application
Selection Property
Validation Focus
PBI minimal‑substitution SAR entry
Unsubstituted piperidine, linear n‑propyl, lowest MW in catalog
Confirm LogP, solubility, and target engagement in assay
Herpesvirus nuclear‑egress probe development
Documented HCMV/KSHV screening inclusion
Validate antiviral activity and mechanism in relevant assays
Antimalarial lead‑optimization campaigns
n‑Propyl C‑3 pharmacophore consistent with potency trend
Confirm class‑level potency in target assay
GIV–Gαi PPI probe development
Documented GIV GBA‑motif screen inclusion
Validate inhibition of GIV–Gαi interaction
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